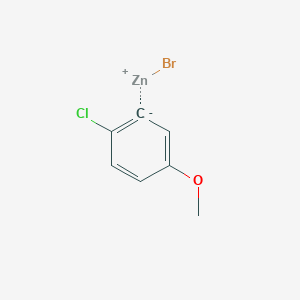
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate is a compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate typically involves the esterification of D-serine and L-alanine with benzyloxycarbonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: D-serine, L-alanine, benzyloxycarbonyl chloride, and triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: D-serine and L-alanine are first dissolved in the solvent, followed by the addition of triethylamine. Benzyloxycarbonyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using techniques such as distillation and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate involves the protection of amino groups in peptides and proteins. The benzyloxycarbonyl group forms a stable bond with the amino group, preventing it from participating in unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required.
類似化合物との比較
Similar Compounds
Methyl ((benzyloxy)carbonyl)-L-seryl-L-alaninate: Similar structure but with L-serine instead of D-serine.
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate: Similar structure but with D-alanine instead of L-alanine.
Ethyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate is unique due to its specific stereochemistry and the presence of both D-serine and L-alanine. This specific configuration can influence its reactivity and interactions with biological molecules, making it valuable in certain research and industrial applications.
特性
分子式 |
C15H20N2O6 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12+/m0/s1 |
InChIキー |
QWGCABODXPAQFR-CMPLNLGQSA-N |
異性体SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


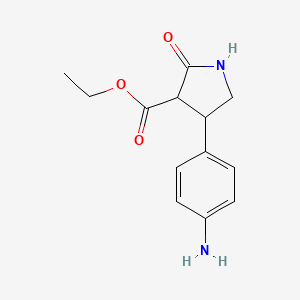
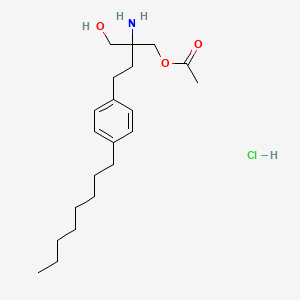
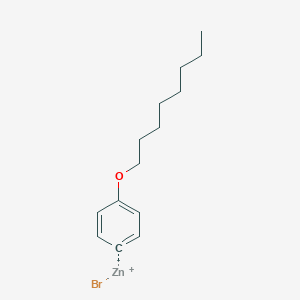
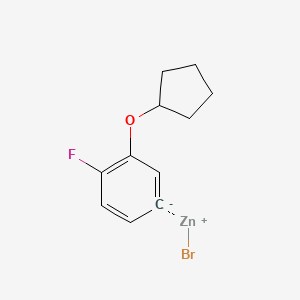
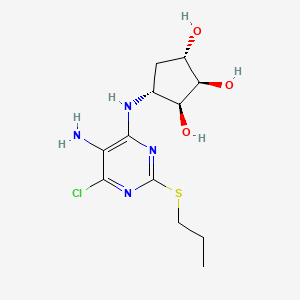
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

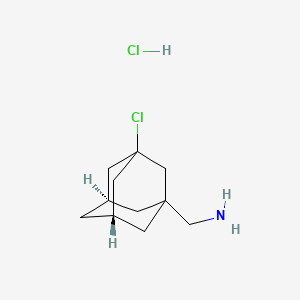
![6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)

![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)
